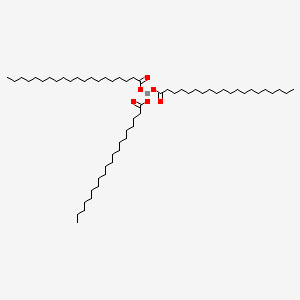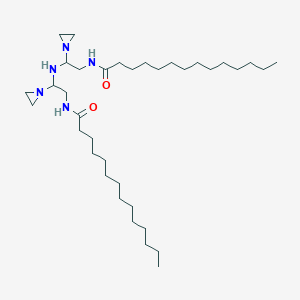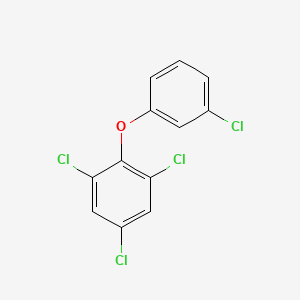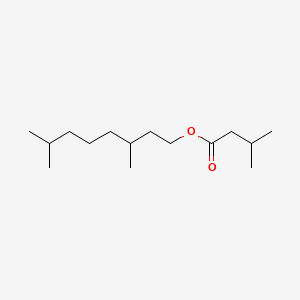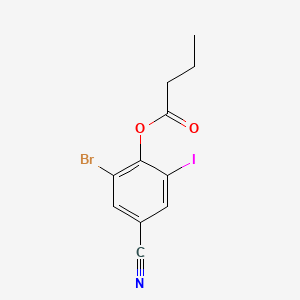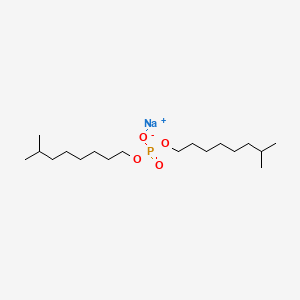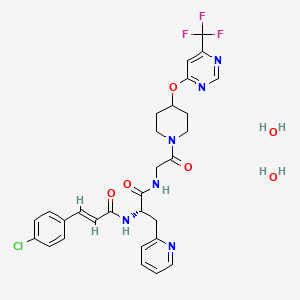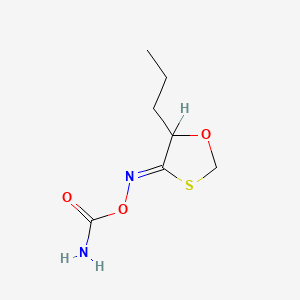
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is a chemical compound with a unique structure that includes an oxathiolane ring, a propyl group, and an aminocarbonyl oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide.
Formation of the Aminocarbonyl Oxime Group: The aminocarbonyl oxime group can be introduced through a reaction involving an appropriate oxime and an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The oxathiolane ring may also interact with biological membranes or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a methyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with an ethyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-butyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to the specific combination of its functional groups and the propyl substituent, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
54266-82-9 |
|---|---|
Formule moléculaire |
C7H12N2O3S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] carbamate |
InChI |
InChI=1S/C7H12N2O3S/c1-2-3-5-6(13-4-11-5)9-12-7(8)10/h5H,2-4H2,1H3,(H2,8,10)/b9-6- |
Clé InChI |
YGJIOBCCWYRMAR-TWGQIWQCSA-N |
SMILES isomérique |
CCCC1/C(=N/OC(=O)N)/SCO1 |
SMILES canonique |
CCCC1C(=NOC(=O)N)SCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


